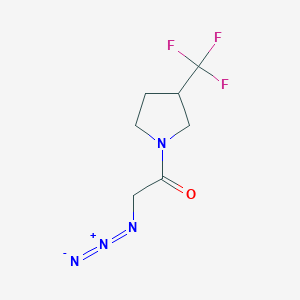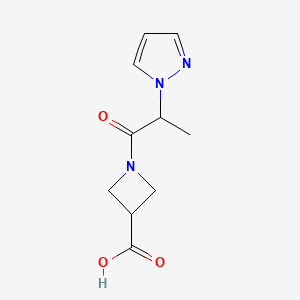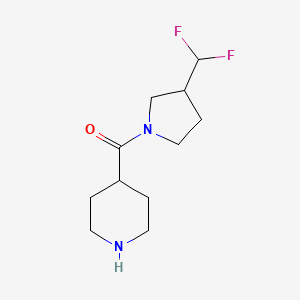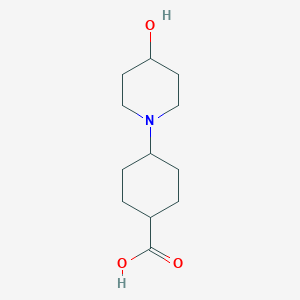
2-Azido-1-(3-(trifluorométhyl)pyrrolidin-1-yl)éthan-1-one
Vue d'ensemble
Description
“2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that is used for pharmaceutical testing . It has a molecular formula of C7H9F3N4O and a molecular weight of 222.17 g/mol. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
2-Azido-1-(3-(trifluorométhyl)pyrrolidin-1-yl)éthan-1-one: sert de précurseur dans la synthèse de divers composés hétérocycliques, essentiels dans la conception de médicaments en raison de leurs propriétés thérapeutiques . Le groupe azido en particulier est un groupe fonctionnel polyvalent qui peut participer à des réactions de chimie « click » pour former des cycles triazoles, une structure centrale dans de nombreux produits pharmaceutiques.
Agents antimicrobiens
Les caractéristiques structurelles du composé permettent la création de dérivés possédant de puissantes propriétés antimicrobiennes. En modifiant la structure de base, les chercheurs peuvent développer de nouveaux agents qui ciblent les souches résistantes de bactéries et d’autres agents pathogènes .
Inhibition enzymatique
Ce composé est utilisé pour synthétiser des inhibiteurs d’enzymes comme l’anhydrase carbonique et la cholinestérase. Ces inhibiteurs ont des applications dans le traitement de maladies telles que le glaucome, la myasthénie grave et la maladie d’Alzheimer .
Applications anti-inflammatoires et analgésiques
Les dérivés de ce composé ont été explorés pour leurs effets anti-inflammatoires et analgésiques. Cela est particulièrement pertinent dans le développement d’anti-inflammatoires non stéroïdiens (AINS) qui ont moins d’effets secondaires .
Recherche anticancéreuse
La capacité à se lier à divers récepteurs des cellules cancéreuses fait de ce composé un outil précieux dans la recherche anticancéreuse. Il peut être utilisé pour synthétiser des molécules capables de cibler sélectivement et d’inhiber la croissance des cellules cancéreuses .
Chimie des matériaux
Au-delà des applications biomédicales, ce composé trouve également une application en chimie des matériaux. Ses dérivés peuvent être utilisés pour créer de nouveaux matériaux aux propriétés spécifiques pour des applications industrielles .
Mécanisme D'action
The mechanism of action of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule in the presence of a base. This proton donation is believed to be responsible for the formation of the nitrogen-nitrogen triple bond. Additionally, it is believed to be involved in the formation of other reactive intermediates, such as aziridines and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one are not well understood. However, it has been shown to be a relatively non-toxic compound, with no significant adverse effects in animal studies. Additionally, it has been shown to have some antibacterial activity, although this has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that it is a relatively expensive compound, and its reactivity may be limited in some circumstances.
Orientations Futures
There are a number of potential future directions for the use of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. These include further research into its mechanism of action, as well as its potential use as a drug target identification tool and as a precursor for the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in biochemistry and organic synthesis. Finally, further research is needed to explore its potential use as an antibacterial agent.
Analyse Biochimique
Biochemical Properties
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. The trifluoromethyl group in its structure enhances its metabolic stability and lipophilicity, which are crucial factors in drug development. This compound interacts with several enzymes and proteins, including those involved in metabolic pathways and detoxification processes. For instance, it has been observed to interact with enzymes that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . These interactions are primarily mediated through binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes and detoxification pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolites and overall cellular energy balance.
Metabolic Pathways
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, including those involved in the detoxification and clearance of toxic substances . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Propriétés
IUPAC Name |
2-azido-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5-1-2-14(4-5)6(15)3-12-13-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKHYKXLRBXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)






![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)